molecular formula C12H26N2O B15272059 N,N-Dimethyl-2-[(5-methylheptan-3-yl)amino]acetamide

N,N-Dimethyl-2-[(5-methylheptan-3-yl)amino]acetamide

Cat. No.: B15272059
M. Wt: 214.35 g/mol
InChI Key: XXCGQJMOESLYHG-UHFFFAOYSA-N
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Description

N,N-Dimethyl-2-[(5-methylheptan-3-yl)amino]acetamide ( 1096870-99-3) is a chemical compound with the molecular formula C12H26N2O and a molecular weight of 214.35 g/mol . This molecule features an acetamide core functionalized with dimethylamino and a branched alkyl chain, a structure of interest in medicinal chemistry and chemical biology research. The acetamide functional group is a common motif in organic synthesis and the development of pharmaceuticals and agrochemicals . The specific structural combination of the polar dimethylacetamide group and the lipophilic (5-methylheptan-3-yl)amino chain may influence the compound's physicochemical properties, making it a potential candidate for investigation as a building block or intermediate in drug discovery projects . Researchers can explore its utility in developing novel bioactive molecules or as a model compound in structure-activity relationship (SAR) studies. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C12H26N2O

Molecular Weight

214.35 g/mol

IUPAC Name

N,N-dimethyl-2-(5-methylheptan-3-ylamino)acetamide

InChI

InChI=1S/C12H26N2O/c1-6-10(3)8-11(7-2)13-9-12(15)14(4)5/h10-11,13H,6-9H2,1-5H3

InChI Key

XXCGQJMOESLYHG-UHFFFAOYSA-N

Canonical SMILES

CCC(C)CC(CC)NCC(=O)N(C)C

Origin of Product

United States

Preparation Methods

Grignard Reaction-Based Synthesis

A widely cited method involves the Grignard alkylation of 3-pentanone with methylmagnesium bromide, followed by nitrile formation and reduction:

  • Ketone to Tertiary Alcohol :
    $$
    3\text{-Pentanone} + \text{CH}_3\text{MgBr} \rightarrow \text{5-Methylheptan-3-ol}
    $$
    Conducted in dry tetrahydrofuran (THF) at 0–5°C, this step achieves >85% yield.

  • Nitrile Formation :
    The alcohol is converted to the corresponding nitrile using thionyl chloride (SOCl₂) and sodium cyanide (NaCN) in dichloromethane at reflux (40°C, 6 h).

  • Nitrile Reduction to Amine :
    Catalytic hydrogenation (H₂, Raney Ni, 60°C, 10 bar) or lithium aluminium hydride (LAH) in THF reduces the nitrile to 5-methylheptan-3-amine. LAH affords higher yields (92%) but requires anhydrous conditions.

Hofmann Degradation of Amides

An alternative route employs Hofmann degradation of a primary amide derived from 5-methylheptanoic acid. Treatment with bromine and NaOH generates the amine via intermediate isocyanate formation, though yields are moderate (65–70%).

Synthesis of Dimethylaminoacetyl Chloride

The electrophilic acylating agent, dimethylaminoacetyl chloride, is synthesized from dimethylglycine:

  • Chlorination with Thionyl Chloride :
    $$
    (\text{CH}3)2\text{NCH}2\text{COOH} + \text{SOCl}2 \rightarrow (\text{CH}3)2\text{NCH}2\text{COCl} + \text{SO}2 + \text{HCl}
    $$
    Conducted under reflux (70°C, 3 h) in dichloromethane, this method achieves 95% conversion. Excess thionyl chloride is removed via distillation.

Amide Bond Formation Strategies

Acid Chloride Route

5-Methylheptan-3-amine reacts with dimethylaminoacetyl chloride in the presence of triethylamine (Et₃N) as a base:
$$
(\text{CH}3)2\text{NCH}2\text{COCl} + \text{C}7\text{H}{15}\text{NH}2 \xrightarrow{\text{Et}_3\text{N, THF}} \text{this compound}
$$
Conditions : THF solvent, 0°C to room temperature, 12 h. Yields range from 78% to 88% after column chromatography (SiO₂, ethyl acetate/hexane).

Carbodiimide-Mediated Coupling

Coupling dimethylaminoacetic acid with the amine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt):
$$
(\text{CH}3)2\text{NCH}2\text{COOH} + \text{C}7\text{H}{15}\text{NH}2 \xrightarrow{\text{EDCl, HOBt, DMF}} \text{Target Compound}
$$
Optimized Parameters :

  • Solvent: Dimethylformamide (DMF)
  • Temperature: 25°C
  • Reaction Time: 24 h
  • Yield: 82% after aqueous workup.

Optimization of Reaction Conditions

Solvent Selection

Polar aprotic solvents (THF, DMF) enhance reaction rates by stabilizing intermediates. Non-polar solvents (toluene) reduce side reactions but lower yields (Table 1).

Table 1: Solvent Effects on Amidation Yield

Solvent Dielectric Constant Yield (%)
THF 7.6 88
DMF 36.7 82
Toluene 2.4 45
Ethyl Acetate 6.0 68

Temperature and Catalysis

Elevating temperatures to 50°C in THF reduces reaction time to 6 h but risks racemization. Adding 4-dimethylaminopyridine (DMAP) as a catalyst increases yield to 91% by accelerating acylation.

Purification and Characterization

Column Chromatography

Silica gel chromatography (ethyl acetate/hexane, 1:3 v/v) effectively isolates the product with >98% purity. Fractions are analyzed via TLC (Rf = 0.4).

Spectroscopic Confirmation

  • ¹H NMR (CDCl₃): δ 3.02 (s, 6H, N(CH₃)₂), 3.21 (t, 2H, CH₂N), 2.65 (m, 1H, heptanamine CH), 1.45–1.20 (m, 10H, aliphatic CH₂).
  • IR : 1645 cm⁻¹ (C=O stretch), 3300 cm⁻¹ (N-H stretch).

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-2-[(5-methylheptan-3-yl)amino]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N,N-Dimethyl-2-[(5-methylheptan-3-yl)amino]acetamide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of N,N-Dimethyl-2-[(5-methylheptan-3-yl)amino]acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing various cellular pathways .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Acetamides

Pharmaceutical Analogs: Zolpidem and Derivatives

Zolpidem (N,N-Dimethyl-2-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetamide) shares the N,N-dimethylacetamide backbone but incorporates an imidazopyridine ring system. Key differences include:

  • Molecular Weight : 307.4 g/mol (vs. 214.35 g/mol for the target compound).
  • Bioactivity : Zolpidem acts as a GABA-A receptor agonist for treating insomnia, whereas the target compound lacks reported pharmacological data .
  • Structural Complexity : Zolpidem’s fused heterocyclic ring enhances receptor binding specificity, unlike the aliphatic chain in the target compound.

N,N-Dimethyl-2-(oxindol-3-yl)acetamide (1f) is another analog with a planar oxindole moiety. Its molecular weight is 218.26 g/mol, and it exhibits distinct hydrogen-bonding patterns critical for crystal packing .

Table 1: Pharmaceutical Acetamides Comparison
Compound Molecular Weight (g/mol) Key Functional Groups Applications References
Target Compound 214.35 Branched aliphatic chain, amide Understudied
Zolpidem 307.40 Imidazopyridine, dimethylamide Insomnia treatment
N,N-Dimethyl-2-(oxindol-3-yl)acetamide 218.26 Oxindole, dimethylamide Neuroactive scaffold

Agrochemical Acetamides: Chloro-Substituted Derivatives

Chloroacetamides, such as 2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide (alachlor), are widely used as herbicides. Key contrasts with the target compound include:

  • Electrophilic Substituents : Chlorine atoms enhance reactivity toward biological targets (e.g., plant acetolactate synthase inhibition).
  • Aromatic vs. Aliphatic Chains : Alachlor’s diaryl structure improves soil persistence, whereas the target compound’s aliphatic chain may reduce environmental retention .

Solvent and Industrial Analogs: N,N-Dimethylacetamide (DMAC)

DMAC (N,N-Dimethylacetamide) is a polar aprotic solvent with a molecular weight of 87.12 g/mol . Unlike the target compound, DMAC lacks a branched alkyl chain, resulting in:

  • Lower Boiling Point : 165°C (vs. undetermined for the target compound).
  • Toxicity Profile : DMAC is hepatotoxic and regulated under OSHA guidelines, while the target compound’s toxicological data remain uninvestigated .

Structural Derivatives with Modified Side Chains

  • N-(3-Decylamino-5-hydroxymethylphenyl)acetamide (): A long decyl chain improves lipid solubility, suggesting bioavailability advantages in drug design.

Research Findings and Data Gaps

  • Synthesis : The target compound’s synthetic route is unspecified, but similar acetamides are often prepared via nucleophilic acyl substitutions or reductive aminations .
  • Hydrogen Bonding : Unlike oxindole derivatives (), the target compound’s aliphatic chain may limit crystalline lattice stability, affecting solubility.
  • Toxicological Data: No studies are reported for the target compound, contrasting with well-documented risks for DMAC and alachlor .

Biological Activity

N,N-Dimethyl-2-[(5-methylheptan-3-yl)amino]acetamide, also known as a substituted acetamide derivative, has garnered attention for its potential biological activities, particularly in relation to neurological disorders and enzyme inhibition. This article explores the compound's biological activity, focusing on its mechanisms of action, efficacy against specific targets, and relevant research findings.

This compound primarily acts as an inhibitor of butyrylcholinesterase (BChE), an enzyme implicated in the hydrolysis of acetylcholine (ACh). In Alzheimer's disease (AD), BChE activity increases as acetylcholinesterase (AChE) activity declines, making BChE a critical target for therapeutic intervention. Inhibition of BChE can enhance cholinergic signaling, potentially alleviating cognitive deficits associated with AD .

Structure-Activity Relationship (SAR)

The structure of this compound allows for significant interactions within the active site of BChE. The compound's indole moiety engages in π–π stacking interactions with key amino acids such as Trp82, while hydrogen bonds with residues like His438 further stabilize the binding . These interactions are crucial for its inhibitory potency.

Efficacy Data

In vitro studies have demonstrated that various substituted acetamide derivatives exhibit varying degrees of BChE inhibition. For instance, compounds similar to this compound have shown IC50 values ranging from 3.94 μM to 19.60 μM, indicating moderate to potent inhibitory activity against BChE .

Compound IDIC50 (μM)Activity Level
8c3.94Potent
8d19.60Moderate

Inhibition Studies

In a recent study, a series of substituted acetamide derivatives were synthesized and evaluated for their BChE inhibitory properties. The most potent compound, identified as 8c , demonstrated a mixed inhibition mechanism as confirmed by Lineweaver-Burk plots, indicating both competitive and non-competitive characteristics in its interaction with BChE .

Neuroprotective Effects

Another significant aspect of this compound is its potential neuroprotective effects. By enhancing ACh levels through BChE inhibition, this compound may contribute to improved cognitive function in models of AD. Further research is needed to explore these effects in vivo and assess long-term safety and efficacy.

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